Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Benzo[d]thiazole derivatives are crucial in synthetic and medicinal chemistry, serving as components of compounds with varied bioactivities. Research demonstrates the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their potential as new building blocks in drug discovery. These compounds offer versatile substitution possibilities, enabling extensive exploration of chemical space for potential drug development (Durcik et al., 2020).
Heterocyclic Compound Synthesis for Biological Activity
The synthesis of heterocyclic compounds, including those related to benzo[d]thiazole, plays a significant role in the development of new therapeutic agents. Studies on the synthesis of ethyl chloroformate/DMF mixture derivatives and their biological activities against various diseases showcase the importance of these compounds. For example, derivatives have been evaluated for their molluscicidal properties, indicating potential applications in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
Antineoplastic and Antifilarial Agents
Research into methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, including those with structural similarities to Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate, has identified significant growth inhibition in L1210 cells and in vivo antifilarial activity. These findings suggest the potential for developing new antineoplastic and antifilarial treatments (Ram et al., 1992).
Advanced Organic Synthesis Techniques
The development of novel compounds often involves complex organic synthesis techniques. Studies have detailed the synthesis of various thiazolecarboxylic acid derivatives, demonstrating the intricate methods required to create these compounds. Such research is foundational for the future development of drugs and materials with specific desired properties (Dovlatyan et al., 2004).
Mechanism of Action
Target of Action
Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to a range of biological effects.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate is not well-defined due to the limited research available. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
properties
IUPAC Name |
methyl 2-[(2-ethylsulfanylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-3-24-14-7-5-4-6-12(14)16(21)20-18-19-13-9-8-11(17(22)23-2)10-15(13)25-18/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIICDTMAYQHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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